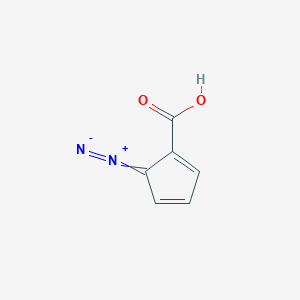![molecular formula C13H16Cl3NO B14009235 n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine CAS No. 6631-88-5](/img/structure/B14009235.png)
n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine: is an organic compound characterized by the presence of a cyclohexanamine group attached to a trichlorophenoxy moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine typically involves the reaction of 2,4,6-trichlorophenol with cyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4,6−Trichlorophenol+Cyclohexylamine→n−[(2,4,6−Trichlorophenoxy)methyl]cyclohexanamine
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals .
Mecanismo De Acción
The mechanism of action of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- n-[(2,4,6-Trichlorophenoxy)ethyl]amine
- n-[(2,4,6-Trichlorophenoxy)propyl]amine
- n-[(2,4,6-Trichlorophenoxy)butyl]amine
Uniqueness: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its cyclohexanamine group provides additional steric and electronic effects, influencing its behavior in chemical reactions and applications .
Propiedades
Número CAS |
6631-88-5 |
|---|---|
Fórmula molecular |
C13H16Cl3NO |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
N-[(2,4,6-trichlorophenoxy)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H16Cl3NO/c14-9-6-11(15)13(12(16)7-9)18-8-17-10-4-2-1-3-5-10/h6-7,10,17H,1-5,8H2 |
Clave InChI |
SXQDOXWMSOZBEA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCOC2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
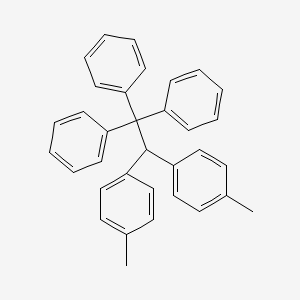

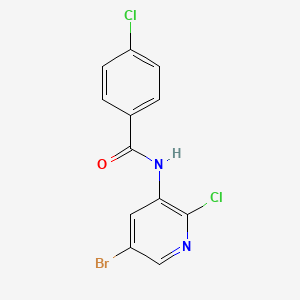
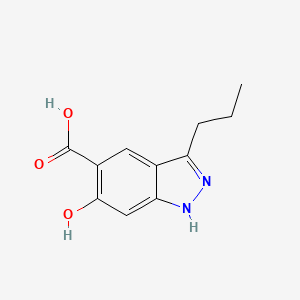
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)

![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
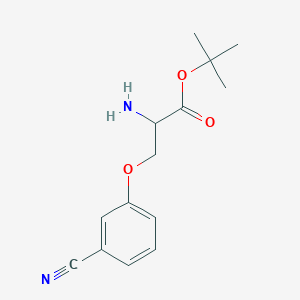

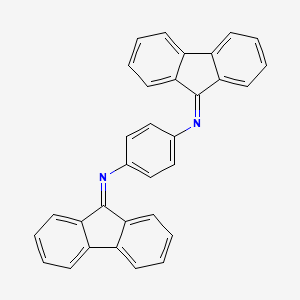
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
